Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a valuable scaffold for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the formation of the thieno[2,3-c]pyridine core followed by bromination and esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine ring . The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The final esterification step involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The thieno[2,3-c]pyridine core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for various diseases.
Biological Studies: The compound is used in studies to understand the interaction of thieno[2,3-c]pyridine derivatives with biological targets.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core can mimic ATP, allowing the compound to bind to the ATP-binding site of kinases and inhibit their activity . This inhibition can disrupt signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine Derivatives: Other derivatives of thieno[2,3-c]pyridine with different substituents have been studied for their biological activities.
Pyridine Derivatives: Compounds with a pyridine core and various substituents also exhibit similar biological properties.
Uniqueness
Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery .
Properties
IUPAC Name |
tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-12(2,3)16-11(15)9-4-7-8(13)5-14-6-10(7)17-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMKDBZQQOLSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=NC=C2S1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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